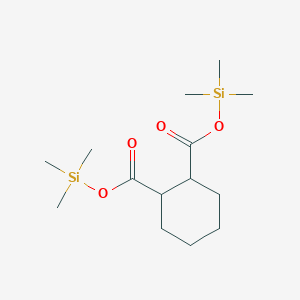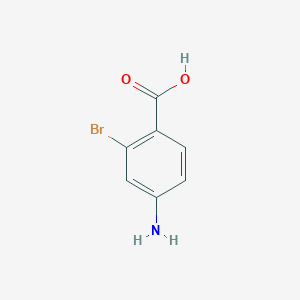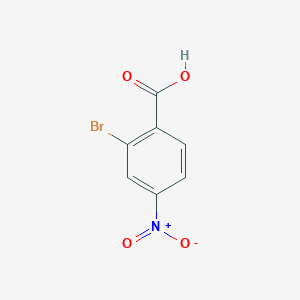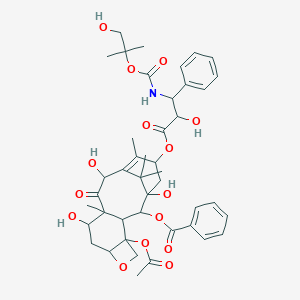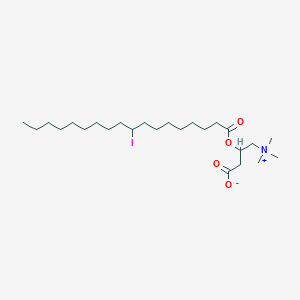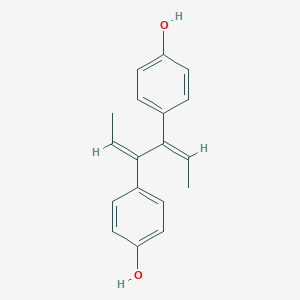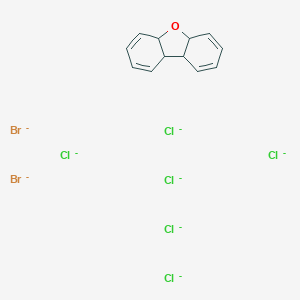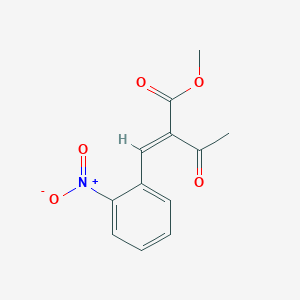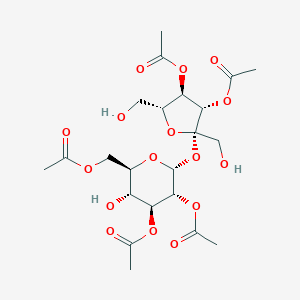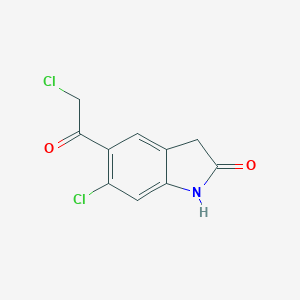
5-Chloroacetyl-6-chlorooxindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloroacetyl-6-chlorooxindole involves several steps, starting from basic raw materials like 4-chloroaniline and chloroacetyl chloride. A study by Wu Ming (2001) details a process that includes chloroacetylation and Friedel-Crafts reactions, achieving high yields and purity under optimized conditions. This synthesis pathway is critical for producing high-quality 5-Chloroacetyl-6-chlorooxindole for further applications in chemical and pharmaceutical research (Wu Ming, 2001).
Molecular Structure Analysis
The molecular structure of 5-Chloroacetyl-6-chlorooxindole and similar compounds has been studied using various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of related chloroacetyl derivatives has been determined, providing insights into the conformation and geometric parameters essential for understanding their chemical behavior and reactivity (I. W. Bassi & R. Scordamaglia, 1977).
Chemical Reactions and Properties
5-Chloroacetyl-6-chlorooxindole participates in numerous chemical reactions, leveraging its chloroacetyl group for further functionalization. One pivotal study outlines a route to synthesize 5-(2-chloroacetyl)-6-chloro-indolinone, demonstrating the compound's versatility as an intermediate in the synthesis of complex molecules like Ziprasidone (Liu Xing-xing, 2010).
Physical Properties Analysis
The physical properties of 5-Chloroacetyl-6-chlorooxindole, such as melting points, solubility, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulation. Although specific data on 5-Chloroacetyl-6-chlorooxindole was not found, related studies on chloroindole derivatives provide a foundation for understanding its behavior in various solvents and conditions, which is essential for its practical use in synthesis and drug development (H. Ozisik, S. Saǧlam, & S. Bayari, 2008).
Scientific Research Applications
Synthesis of Indoline Derivatives : It is used in the synthesis of indoline derivatives with 2-amino-1-hydroxyethyl side-chains, contributing to the development of new chemical compounds (Troxler et al., 1968).
Tryptophan Derivative Production : 5-Chloroacetyl-6-chlorooxindole plays a role in the synthesis of 5-substituted products of tryptophan derivatives, which are important in biochemical research and drug development (Jiang & Ma, 2002).
Synthesis of Pteridinones : It is utilized in acylation reactions leading to the synthesis of C(6)-substituted pteridinones and their derivatives, expanding the range of compounds in medicinal chemistry (Steinlin & Vasella, 2009).
Pharmaceutical Development : 5-Chlorooxindole, closely related to 5-Chloroacetyl-6-chlorooxindole, is a starting material for tenidap sodium, a pharmaceutical drug candidate produced by Pfizer (Colgan, Haggan, & Reed, 1996).
Inhibitors Research : Oxindoles, related to 5-Chloroacetyl-6-chlorooxindole, have been identified as a new class of α-glucosidase inhibitors, which are significant in diabetes research and treatment (Khan et al., 2014).
Asymmetric Synthesis : Research has also been conducted in the organocatalytic asymmetric synthesis of 3-chlorooxindoles bearing adjacent quaternary-tertiary centers, indicating the chemical's potential in creating complex molecular structures (Noole et al., 2012).
Safety And Hazards
Future Directions
The feasibility of using 5-Chloroacetyl-6-chlorooxindole in various applications has been extensively studied, and the results have shown promising potential. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties . It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, including anticancer drugs, antiviral drugs, and antibiotics .
properties
IUPAC Name |
6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWVMDRRHHCTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395646 | |
| Record name | 5-chloroacetyl-6-chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroacetyl-6-chlorooxindole | |
CAS RN |
118307-04-3 | |
| Record name | 5-(2-Chloroacetyl)-6-chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118307-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloroacetyl-6-chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



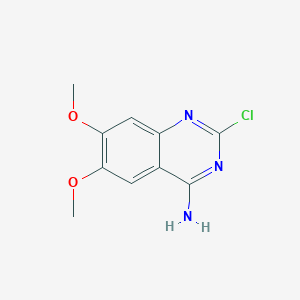
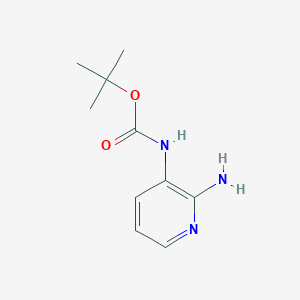
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
